molecular formula C11H13NO B1266648 4-Butoxybenzonitrile CAS No. 5203-14-5

4-Butoxybenzonitrile

Cat. No.: B1266648
CAS No.: 5203-14-5
M. Wt: 175.23 g/mol
InChI Key: RRGQINKVTNAIBB-UHFFFAOYSA-N
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Description

4-Butoxybenzonitrile (4-BBN) is an organic compound that is a derivative of benzonitrile and is commonly used in the synthesis of organic compounds. It is a colorless liquid with a pungent odor and is highly soluble in water. 4-BBN is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It also has potential applications in biotechnology, such as in the production of enzymes and proteins. In addition, 4-BBN has been studied for its potential as a fungicide and insecticide.

Scientific Research Applications

Chemical Synthesis and Properties

4-Butoxybenzonitrile's applications in scientific research primarily revolve around its use in chemical synthesis and studying the properties of various chemical compounds. For example, Meyer et al. (1997) demonstrated the use of a related compound, 4-tert-butylbenzonitrile oxide, in a cycloaddition reaction to alter the regioselectivity of a terminal alkene, illustrating its potential in organic synthesis (Meyer, Easton, Lincoln, & Simpson, 1997). Similarly, Hsiao, Yang, and Chen (2000) synthesized new polyamides using a compound derived from 4-tert-butylcatechol and p-fluorobenzonitrile, showing the utility of these compounds in developing new materials (Hsiao, Yang, & Chen, 2000).

Molecular Dynamics and Spectroscopy

In the field of molecular dynamics and spectroscopy, Perveaux et al. (2015) studied the intramolecular charge transfer in 4-aminobenzonitrile, a molecule structurally related to this compound, to understand its radiationless decay channel (Perveaux, Castro, Lauvergnat, Reguero, & Lasorne, 2015). These studies are vital in understanding fundamental chemical processes and can have implications in fields ranging from photochemistry to material sciences.

Herbicide and Antimicrobial Research

In agricultural science, Stalker, McBride, and Malyj (1988) explored the use of a gene that encodes a specific nitrilase converting bromoxynil (a herbicide related to benzonitrile compounds) to a non-toxic form, demonstrating the potential of such compounds in developing herbicide-resistant transgenic plants (Stalker, McBride, & Malyj, 1988). Additionally, Kardile and Kalyane (2010) synthesized thiomorpholine derivatives, including one derived from p-chlorobenzonitrile, to study their antimicrobial activity, indicating the role of these compounds in pharmaceutical research (Kardile & Kalyane, 2010).

Properties

IUPAC Name

4-butoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGQINKVTNAIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199998
Record name p-Butoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5203-14-5
Record name 4-Butoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5203-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Butoxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Butoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 ml of butanol and 15.2 g (0.66 mol) of sodium are heated in a sulfonation flask under a protective-gas atmosphere until the metal has fully reacted. The mixture is cooled, p-chlorobenzonitrile is added in portions, and the reaction mixture is subsequently refluxed for about 16 hours. The cooled mixture is poured into water and extracted with ethyl acetate. The organic phase is then dried using MgSO4 and filtered, and the solvent is evaporated, giving 95% of theory of the title product.
Quantity
250 mL
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reactant
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15.2 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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